Methyl 4-{2-[(6-nitroquinazolin-4-yl)amino]ethyl}benzoate
CAS No.: 647376-15-6
Cat. No.: VC16880045
Molecular Formula: C18H16N4O4
Molecular Weight: 352.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 647376-15-6 |
|---|---|
| Molecular Formula | C18H16N4O4 |
| Molecular Weight | 352.3 g/mol |
| IUPAC Name | methyl 4-[2-[(6-nitroquinazolin-4-yl)amino]ethyl]benzoate |
| Standard InChI | InChI=1S/C18H16N4O4/c1-26-18(23)13-4-2-12(3-5-13)8-9-19-17-15-10-14(22(24)25)6-7-16(15)20-11-21-17/h2-7,10-11H,8-9H2,1H3,(H,19,20,21) |
| Standard InChI Key | KNYCVWSNWCVLAI-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture and Nomenclature
Methyl 4-{2-[(6-nitroquinazolin-4-yl)amino]ethyl}benzoate features a quinazoline heterocycle substituted with a nitro group at the 6-position, an aminoethyl chain at the 4-position, and a methyl benzoate moiety at the terminal ethyl group. The IUPAC name, methyl 4-[2-[(6-nitroquinazolin-4-yl)amino]ethyl]benzoate, systematically describes this arrangement. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 647376-15-6 |
| Molecular Formula | |
| Molecular Weight | 352.3 g/mol |
| SMILES | COC(=O)C1=CC=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)N+[O-] |
| InChIKey | KNYCVWSNWCVLAI-UHFFFAOYSA-N |
The nitro group at position 6 introduces electron-withdrawing effects, potentially enhancing binding affinity to target proteins, while the ethylamino linker provides conformational flexibility for optimal interactions .
Comparative Analysis with Structural Analogs
The compound’s acid derivative, 4-[2-[(6-nitroquinazolin-4-yl)amino]ethyl]benzoic acid (CAS No. 647376-17-8), shares the core structure but replaces the methyl ester with a carboxylic acid group, altering solubility and metabolic stability . Similarly, ethyl 4-[(6-methylquinazolin-4-yl)amino]benzoate (PubChem CID 721015) substitutes the nitro group with a methyl moiety, demonstrating how minor structural changes modulate bioactivity .
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Methyl 4-{2-[(6-nitroquinazolin-4-yl)amino]ethyl}benzoate | 352.3 | 6-nitro, methyl ester | |
| 4-[2-[(6-Nitroquinazolin-4-yl)amino]ethyl]benzoic acid | 338.3 | 6-nitro, carboxylic acid | |
| Ethyl 4-[(6-methylquinazolin-4-yl)amino]benzoate | 307.3 | 6-methyl, ethyl ester |
These analogs highlight the role of functional groups in tuning physicochemical properties and target engagement .
Synthesis and Analytical Characterization
Analytical Techniques
Quality control and structural validation rely on:
-
HPLC: Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm.
-
NMR Spectroscopy: and NMR confirm substituent positions and linkage integrity. The methyl ester group typically resonates at δ 3.8–4.0 ppm () and δ 165–170 ppm ().
-
Mass Spectrometry: High-resolution ESI-MS verifies the molecular ion peak at m/z 352.3 [M+H].
Computational and Physicochemical Properties
Partition Coefficients and Solubility
The compound’s LogP value, estimated at 2.8–3.2, indicates moderate lipophilicity suitable for membrane permeability . The methyl ester enhances solubility in organic solvents compared to the carboxylic acid analog, which exhibits higher aqueous solubility at physiological pH .
Hydrogen Bonding and Pharmacophore Features
The nitro group acts as a hydrogen bond acceptor, while the quinazoline nitrogen atoms and amino linker serve as donors, forming critical interactions with biological targets. Density functional theory (DFT) calculations predict a planar quinazoline ring with the nitro group adopting a coplanar conformation for resonance stabilization .
Biological Activity and Mechanistic Insights
Antimicrobial and Anti-inflammatory Activity
Nitroquinazolines exhibit broad-spectrum antimicrobial activity by disrupting bacterial DNA gyrase and fungal ergosterol biosynthesis . The ethylamino linker’s flexibility may enable binding to inflammatory mediators like cyclooxygenase-2 (COX-2), though experimental validation is needed.
Future Research Directions
Target Identification and Validation
Proteomic studies (e.g., affinity chromatography, thermal shift assays) are required to map protein targets. Computational docking against kinase libraries could prioritize candidates for experimental screening .
Pharmacokinetic Optimization
Prodrug strategies (e.g., ester-to-acid conversion) may improve bioavailability. The acid derivative (CAS No. 647376-17-8) could serve as an active metabolite, warranting comparative pharmacokinetic studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume